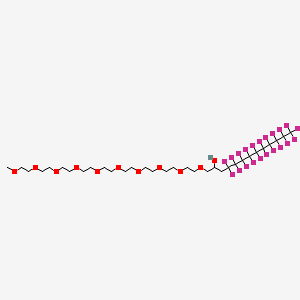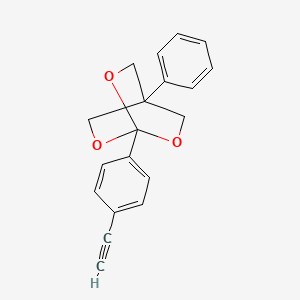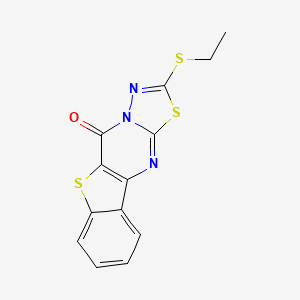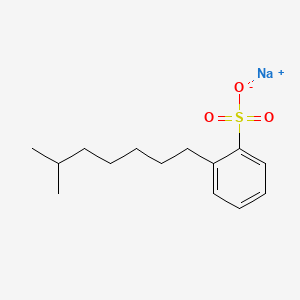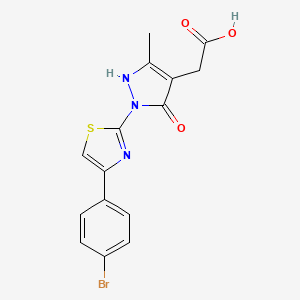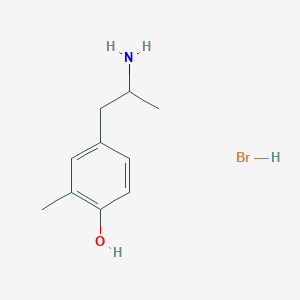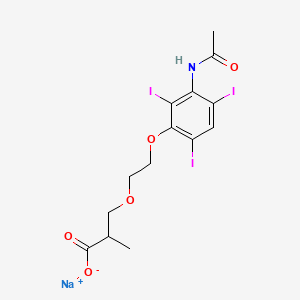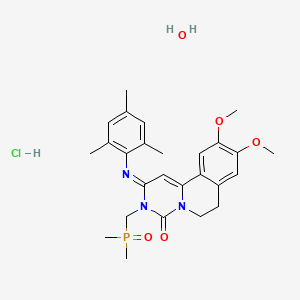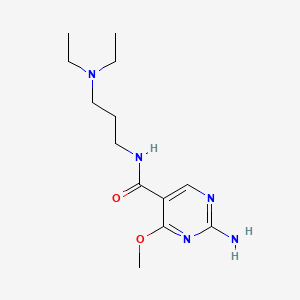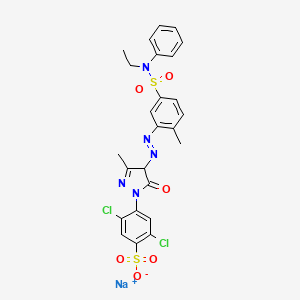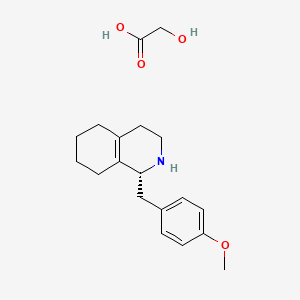
p-Hpea-eda
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Hydroxyphenylethanol-elenolic acid dialdehyde (p-Hpea-eda) is a phenolic compound found in virgin olive oil. It belongs to the class of secoiridoids, which are known for their health benefits, including anti-inflammatory and antioxidant properties . This compound has gained significant attention due to its potential chemopreventive and chemotherapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Hpea-eda involves the extraction of phenolic compounds from olive oil. The phase partition method is commonly used, where the dialdehyde form of decarboxymethyl ligstroside aglycone is extracted using solvents like n-hexane and ethyl acetate . The reaction conditions typically involve mild temperatures and controlled pH to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from virgin olive oil. The process involves milling, centrifugation, and filtration of olive oil to obtain the phenolic compounds. Advanced techniques like liquid chromatography and mass spectrometry are used to isolate and purify this compound .
化学反応の分析
Types of Reactions
p-Hpea-eda undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroxytyrosol derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions include hydroxytyrosol, quinones, and various substituted derivatives. These products retain the bioactive properties of the parent compound .
科学的研究の応用
p-Hpea-eda has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenolic compounds in various chemical reactions.
Medicine: This compound exhibits anti-cancer properties by inhibiting cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells .Industry: It is used in the formulation of nutraceuticals and functional foods due to its health benefits.
作用機序
The mechanism of action of p-Hpea-eda involves the activation of AMP-activated protein kinase (AMPK), which leads to the inhibition of cyclooxygenase-2 (COX-2) expression. This results in the suppression of tumorigenicity and induction of apoptosis in cancer cells . The compound also activates caspase-3 and poly-adenosine diphosphate-ribose polymerase, leading to DNA fragmentation and cell death .
類似化合物との比較
Similar Compounds
3,4-Dihydroxyphenylethanol-elenolic acid dialdehyde (3,4-Dhpea-eda): Another secoiridoid found in olive oil with similar health benefits.
Oleuropein: A well-known phenolic compound in olive oil with antioxidant and anti-inflammatory properties.
Hydroxytyrosol: A derivative of p-Hpea-eda known for its potent antioxidant activity.
Uniqueness
This compound is unique due to its dual aldehyde groups, which contribute to its strong bioactivity. Its ability to activate AMPK and inhibit COX-2 sets it apart from other phenolic compounds, making it a promising candidate for cancer prevention and therapy .
特性
CAS番号 |
151194-92-2 |
|---|---|
分子式 |
C17H20O5 |
分子量 |
304.34 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)ethyl (E)-4-formyl-3-(2-oxoethyl)hex-4-enoate |
InChI |
InChI=1S/C17H20O5/c1-2-14(12-19)15(7-9-18)11-17(21)22-10-8-13-3-5-16(20)6-4-13/h2-6,9,12,15,20H,7-8,10-11H2,1H3/b14-2- |
InChIキー |
VPOVFCBNUOUZGG-VVHNFQOZSA-N |
異性体SMILES |
C/C=C(/C=O)\C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |
正規SMILES |
CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


